6-(2,5-dimethoxyphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(2,5-dimethoxyphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of dihydropyridazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxyphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzaldehyde and 3-methylbenzylamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under controlled conditions to form the dihydropyridazinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-dimethoxyphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
- 6-(2,5-dimethoxyphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
Uniqueness
6-(2,5-dimethoxyphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-5-4-6-15(11-14)13-22-20(23)10-8-18(21-22)17-12-16(24-2)7-9-19(17)25-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOIKSKIZUZJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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